molecular formula C14H11FO3 B6369331 4-(2-Fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261932-61-9

4-(2-Fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6369331
CAS No.: 1261932-61-9
M. Wt: 246.23 g/mol
InChI Key: JVYXIKPMULUUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-3-methoxyphenyl)benzoic acid is a high-purity biphenyl carboxylic acid derivative intended for research and development purposes. This compound serves as a versatile chemical building block , particularly in pharmaceutical and materials science research. Its molecular structure, featuring a benzoic acid group linked to a fluoro- and methoxy-substituted phenyl ring, makes it a potential intermediate in the synthesis of more complex molecules. Researchers value this scaffold for exploring structure-activity relationships in drug discovery. Analogs of methoxybenzoic acid are investigated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Such inhibitors are a significant area of study in oncology research for targeted cancer therapies. The specific substitution pattern on the biphenyl core can be optimized to modulate the compound's binding affinity and selectivity toward various biological targets. Application Notes: This product is ideal for use in: • Suzuki-Miyaura cross-coupling reactions, using related boronic acids like (2-fluoro-3-methoxyphenyl)boronic acid as coupling partners . • Amide coupling reactions to create a library of derivatives for biological screening. • Serving as a precursor in the development of organic electronic materials. Handling and Safety: Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and hazard information. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-12-4-2-3-11(13(12)15)9-5-7-10(8-6-9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYXIKPMULUUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683292
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-61-9
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • Aryl Halide : Methyl 4-bromobenzoate is preferred to avoid carboxylate interference with the catalyst.

  • Boronic Acid : 2-Fluoro-3-methoxyphenylboronic acid, synthesized via directed ortho-metalation of 3-methoxyphenylboronic acid followed by fluorination.

  • Catalyst System : Pd(PPh₃)₄ (2 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M).

  • Temperature : 80–90°C under nitrogen for 12–18 hours.

Post-coupling, the methyl ester is hydrolyzed using LiOH in THF/H₂O (3:1) at 60°C for 6 hours, achieving >95% conversion to the free acid.

Table 1: Suzuki-Miyaura Optimization Data

ParameterCondition 1Condition 2Optimal Condition
Catalyst Loading1 mol%3 mol%2 mol%
BaseK₂CO₃Na₂CO₃Na₂CO₃
Yield (Coupling)72%85%89%

Diazonium Salt Fluorination

This method introduces fluorine via thermal decomposition of diazonium tetrafluoroborates, leveraging the Balz-Schiemann reaction.

Synthetic Pathway

  • Nitration : 4-Aminobenzoic acid is nitrated with HNO₃/H₂SO₄ at 0°C to yield 4-amino-3-nitrobenzoic acid.

  • Diazotization : The amine is treated with NaNO₂/HBF₄ at −5°C to form the diazonium fluoborate.

  • Fluorination : Heating the salt to 200°C releases N₂ and forms the C–F bond, yielding 4-fluoro-3-nitrobenzoic acid.

  • Methylation and Reduction : The nitro group is reduced to NH₂ (H₂/Pd-C), followed by O-methylation with (CH₃O)₂SO₂/K₂CO₃.

Key Challenge : Overheating during fluorination causes tar formation, capping yields at 65–70%.

Sequential Functionalization via Directed Metalation

Directed ortho-metalation (DoM) enables precise installation of substituents on preassembled benzoic acid derivatives.

Stepwise Functionalization

  • Lithiation : 4-Bromobenzoic acid is treated with LDA at −78°C, generating a lithio intermediate para to the bromine.

  • Electrophilic Quenching :

    • Fluorination: NFSI (N-fluorobenzenesulfonimide) introduces F at C2.

    • Methoxylation: MeOH/BF3·OEt2 adds OMe at C3.

  • Debromination : Pd/C-catalyzed hydrogenolysis removes the bromine.

Table 2: DoM Efficiency by Electrophile

ElectrophileTemperatureYield (Fluorine)Yield (Methoxy)
NFSI−78°C88%
MeOBF30°C82%

Kolbe-Schmidt Carbonation

This classical method constructs the benzoic acid moiety from a phenolic precursor.

Process Overview

  • Phenol Synthesis : 4-(2-Fluoro-3-methoxyphenyl)phenol is prepared via Ullmann coupling of 2-fluoro-3-methoxyphenyl iodide with hydroquinone.

  • Carbonation : The phenol is heated with CO₂ (5 atm) and KOH at 150°C for 8 hours, forming the carboxylate.

  • Acidification : HCl precipitation yields the free acid (75% overall).

Limitation : Requires high-pressure equipment and exhibits side reactions at scale.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldScalabilityCostPurity
Suzuki-Miyaura89%High$$>98%
Diazonium Fluorination65%Moderate$90%
Directed Metalation78%Low$$$95%
Kolbe-Schmidt75%High$$92%

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-(2-Fluoro-3-methoxyphenyl)benzoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions. The presence of the fluoro and methoxy groups enhances its reactivity, making it a valuable intermediate in synthesizing fluorinated compounds and other derivatives .

Comparison with Similar Compounds
The compound can be compared to other fluorinated benzoic acids, such as 4-Fluoro-3-(2-methoxyphenyl)benzoic acid and 4-Methoxyphenylboronic acid. Each compound exhibits distinct chemical properties due to the positioning of substituents, influencing their reactivity and application in synthesis .

Compound NameChemical StructureUnique Features
This compoundStructureFluoro and methoxy groups enhance reactivity
4-Fluoro-3-(2-methoxyphenyl)benzoic acidStructureDifferent positioning affects biological activity
4-Methoxyphenylboronic acidStructureBoronic acid functionality for cross-coupling reactions

Biological Research

Potential Biological Activities
Research indicates that this compound may possess significant biological activities, particularly in its interactions with enzymes and receptors. Studies have shown that this compound can modulate enzyme activity, potentially serving as an inhibitor for specific metabolic pathways .

Anticancer Properties
Recent investigations have highlighted the compound's anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including renal cancer (Caki-1) and leukemia (Molm-14). The mechanism involves inducing DNA damage and cell cycle arrest through upregulation of p-H2AX protein levels, indicating DNA double-strand breaks .

Cell LineIC50 (µM)Mechanism of Action
Caki-115.0Induces DNA damage
Molm-1412.5Cell cycle arrest via cyclin D/Rb pathway

Pharmaceutical Applications

Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate due to its potential to improve drug properties such as bioavailability and metabolic stability. Its unique chemical structure allows for modifications that can lead to enhanced pharmacological profiles .

Mechanism of Action in Drug Discovery
The mechanism of action involves interactions with specific molecular targets, where the fluoro and methoxy groups influence binding affinity to enzymes or receptors. This modulation can affect various signaling pathways related to cell proliferation and apoptosis .

Industrial Applications

Production of Specialty Chemicals
In industrial contexts, this compound is utilized in producing specialty chemicals with unique properties. Its ability to form strong interactions with biological targets makes it a candidate for applications in materials science and agrochemicals .

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural analogs of 4-(2-Fluoro-3-methoxyphenyl)benzoic acid, highlighting substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Molecular Formula CAS Number Key Properties/Applications Reference
4-(2-Fluoro-3-nitrophenyl)benzoic acid 2-Fluoro, 3-Nitro C₁₃H₈FNO₄ 195457-73-9 High acidity due to nitro group; used in organic synthesis
4-(4-Chloro-3-methoxyphenyl)benzoic acid 4-Chloro, 3-Methoxy C₁₄H₁₁ClO₃ Not provided Potential enzyme inhibition (analogous to AKR1C inhibitors)
4-Benzyloxy-3-methoxybenzoic acid 3-Methoxy, 4-Benzyloxy C₁₅H₁₄O₄ MFCD00183281 Lipophilic due to benzyloxy; used in drug intermediates
4-Methoxy-3-(trifluoromethyl)benzoic acid 3-Trifluoromethyl, 4-Methoxy C₉H₇F₃O₃ 1262006-62-1 Strong electron-withdrawing effect; enhanced acidity
4-(3-Chloroanilino)benzoic acid 3-Chloroanilino group C₁₃H₁₀ClNO₂ Not provided Forms acid dimers via hydrogen bonds; AKR1C2/3 inhibitor

Key Observations :

  • Electron Effects : The nitro group in 4-(2-Fluoro-3-nitrophenyl)benzoic acid increases acidity (pKa ~1–2) compared to the methoxy group (pKa ~4–5) in the target compound.
  • Steric Hindrance : The benzyloxy group in 4-Benzyloxy-3-methoxybenzoic acid introduces bulkiness, reducing solubility in polar solvents .
  • Biological Activity: 4-(3-Chloroanilino)benzoic acid inhibits AKR1C enzymes, suggesting that halogen and methoxy substituents may enhance binding to biological targets .

Crystallographic and Hydrogen-Bonding Behavior

  • 4-(3-Chloroanilino)benzoic Acid: Forms acid dimers via O—H···O hydrogen bonds, with a dihedral angle of 34.66° between aromatic rings . The fluorine and methoxy groups in the target compound may similarly influence packing efficiency and hydrogen-bonding networks.
  • 4-Benzyloxy-3-methoxybenzoic Acid : The benzyloxy group likely disrupts planar stacking, reducing crystallinity compared to smaller substituents like fluorine .

Pharmacological Potential

  • While direct data on this compound is lacking, the fluorinated and methoxy groups are common in bioactive molecules. For example:
    • Fluorine : Enhances metabolic stability and membrane permeability.
    • Methoxy : Modulates electron density, affecting receptor binding .

Biological Activity

4-(2-Fluoro-3-methoxyphenyl)benzoic acid, a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for drug discovery.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a 2-fluoro-3-methoxyphenyl group. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atom can increase binding affinity through strong interactions at target sites, while the methoxy group may affect the compound's electronic properties, enhancing stability and reactivity.

Antitumor Activity

Recent studies have indicated that this compound exhibits anti-tumor activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC) cells. The compound was shown to inhibit cell proliferation and induce apoptosis in vitro, suggesting potential as a therapeutic agent in oncology.

Antibacterial Activity

The compound also demonstrates antibacterial properties , particularly against Gram-negative bacteria. In vitro assays have revealed significant inhibition of bacterial growth, indicating its potential application in treating bacterial infections.

DPP-4 Inhibition

A related study highlighted the structural similarities between this compound and known DPP-4 inhibitors, which are used in managing type 2 diabetes mellitus. The potential for this compound to act as a DPP-4 inhibitor warrants further investigation into its role in glucose metabolism regulation .

Toxicity and Safety

Toxicological assessments indicate that this compound has low acute toxicity in animal models. However, comprehensive studies are necessary to evaluate chronic toxicity and long-term safety profiles before clinical applications can be considered .

Research Findings Summary

Study Focus Findings Reference
Antitumor ActivityInhibits proliferation and induces apoptosis in NSCLC cells
Antibacterial ActivitySignificant inhibition of Gram-negative bacteria growth
DPP-4 Inhibition PotentialSimilar structure to known DPP-4 inhibitors
Toxicity AssessmentLow acute toxicity; further studies needed

Case Studies

  • Anti-tumor Activity Study : A recent study evaluated the effects of this compound on NSCLC cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-cancer effects.
  • Antibacterial Efficacy Evaluation : In vitro tests against various bacterial strains demonstrated that the compound significantly reduced bacterial load, suggesting its potential as an antibacterial agent.

Future Directions

Further research is essential to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Evaluation of efficacy and safety in human subjects.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity for specific targets.

Q & A

Q. Optimization Strategies :

  • Adjust catalyst loading (0.5–2 mol% Pd) to minimize side products.

  • Monitor reaction progress via TLC or HPLC to terminate at maximal yield.

  • Example conditions from analogous compounds:

    StepReagents/ConditionsYield (%)Reference
    FluorinationHOBr, 45°C, 1 h~59
    MethoxylationBBr₃, CH₂Cl₂, 0°C→RT~57

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, methoxy groups resonate at δ 3.76–3.86 ppm, and aromatic protons show splitting patterns due to fluorine coupling .
  • HPLC-MS : Confirm purity (>95%) and molecular ion ([M-H]⁻ at m/z ~274).
  • Melting Point : Compare with literature values (e.g., 180–220°C for similar fluorinated benzoic acids ).

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Answer:

  • Structural Modifications : Synthesize analogs with variations in fluorine position (e.g., 3-fluoro vs. 4-fluoro), methoxy group removal, or carboxylate bioisosteres (e.g., tetrazoles).
  • Assay Selection :
    • Enzyme Inhibition : Test against COX-2 or kinases using fluorescence polarization assays .
    • Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., MCF-7).
  • Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for fluorinated benzoic acids?

Answer:

  • Source Analysis : Verify assay protocols (e.g., cell line specificity, incubation time). For instance, anti-inflammatory activity in RAW264.7 macrophages may not translate to in vivo models .
  • Control Experiments : Include positive controls (e.g., aspirin for COX inhibition) and validate purity (>98% via HPLC).
  • Meta-Analysis : Compare data across structurally similar compounds (e.g., 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid shows variability in IC₅₀ values due to assay conditions ).

Advanced Question: What computational methods are suitable for predicting the binding mode of this compound to target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., COX-2 PDB: 1CX2). Fluorine’s electronegativity and methoxy’s steric effects are critical for pose validation .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of protein-ligand interactions.
  • QSAR Models : Train on datasets of fluorinated benzoic acids with known IC₅₀ values to predict bioactivity .

Basic Question: How can researchers address solubility and stability issues during in vitro assays?

Answer:

  • Solubility Enhancement : Use DMSO stock solutions (<0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Stability Monitoring : Store at -20°C in amber vials; confirm integrity via NMR after 1 week .
  • Buffer Optimization : Phosphate buffer (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

Advanced Question: What strategies are effective for developing HPLC/LC-MS methods tailored to this compound?

Answer:

  • Column Selection : C18 columns (e.g., Waters XBridge) with 3.5-µm particles for high resolution.
  • Mobile Phase : Acetonitrile/0.1% formic acid (70:30) at 0.5 mL/min; retention time ~6.2 min .
  • Detection : UV at 254 nm (benzoic acid chromophore) and ESI-MS in negative ion mode .

Advanced Question: How can isotopic labeling (e.g., ¹⁸O, ²H) be used to study metabolic pathways of this compound?

Answer:

  • Synthesis of Labeled Analogs : Incorporate ¹⁸O via acid-catalyzed exchange in H₂¹⁸O .
  • Tracing Studies : Administer ²H-labeled compound in hepatocyte cultures; analyze metabolites via HR-MS.
  • Data Interpretation : Identify hydroxylation or demethylation products using isotope patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.